1,3,4,9,10,10AS-Hexahydro-5,6-dihydroxy-1,1-dimethyl-7-iso-propyl-2H-9S,4AR-(epoxymethano)phenanthren-12-one
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Overview
Description
Carnosol is a naturally occurring phytopolyphenol found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). It is a phenolic diterpene with a lactone moiety and phenolic hydroxyl groups. Carnosol exhibits a range of biological properties, including antioxidant, anticancer, anti-inflammatory, and neuroprotective activities .
Preparation Methods
Carnosol can be synthesized from carnosic acid, another phenolic diterpene found in rosemary and sage. The conversion involves oxidation of carnosic acid, which introduces hydroxyl groups at positions C-11 and C-12 and forms a lactone moiety . Industrial production of carnosol typically involves extraction from plant sources using techniques such as maceration, heat reflux, Soxhlet extraction, steam distillation, and hydrodistillation .
Chemical Reactions Analysis
Carnosol undergoes various chemical reactions, including oxidation, reduction, and substitution. When oxidized, carnosic acid can be directly converted to carnosol. Carnosol can further undergo hydroxylation at C-7 on its lactone ring to form rosmanol or epirosmanol . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are carnosol, rosmanol, and epirosmanol .
Scientific Research Applications
Mechanism of Action
Carnosol exerts its effects through various molecular targets and pathways. It inhibits several signaling molecules, including extracellular signal-regulated kinase, p38, c-Jun N-terminal kinase, Akt, mechanistic target of rapamycin, and cyclooxygenase-2 . Carnosol also prevents the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells and promotes apoptosis by increasing levels of cleaved caspase-3, -8, -9, and the pro-apoptotic marker Bcl-2-associated X, while reducing levels of the anti-apoptotic marker B-cell lymphoma 2 .
Comparison with Similar Compounds
Carnosol is often compared with other phenolic diterpenes such as carnosic acid, rosmanol, and rosmarinic acid. While carnosic acid is a chemical quencher of reactive oxygen species, carnosol inhibits lipid peroxidation directly in the lipid oxidation process . Rosmanol and rosmarinic acid also exhibit antioxidant properties but differ in their chemical structures and specific biological activities .
Carnosol stands out due to its unique combination of antioxidant, anticancer, anti-inflammatory, and neuroprotective properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13?,14?,20-/m1/s1 |
InChI Key |
XUSYGBPHQBWGAD-RUZSNYSVSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4[C@@]2(CCCC4(C)C)C(=O)O3)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O |
Origin of Product |
United States |
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